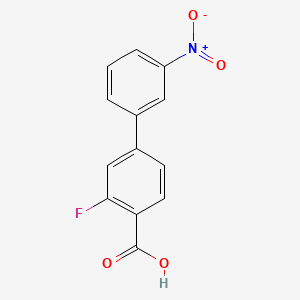

2-Fluoro-4-(3-nitrophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLCAFGFFSUWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681381 | |

| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261968-85-7 | |

| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Fluoro 4 3 Nitrophenyl Benzoic Acid

Retrosynthetic Analysis of the Biphenyl (B1667301) Carboxylic Acid Core

The design of a synthetic route for a target molecule like 2-Fluoro-4-(3-nitrophenyl)benzoic acid begins with a retrosynthetic analysis. This process involves mentally deconstructing the molecule into simpler, commercially available starting materials through a series of logical bond disconnections. numberanalytics.comlibretexts.org

Disconnection Strategies for the Biaryl Linkage

The most prominent structural feature of this compound is the biphenyl core. Therefore, the primary retrosynthetic disconnection targets the C-C bond linking the two phenyl rings. vscht.cz This disconnection generates two key synthons: a nucleophilic phenyl synthon and an electrophilic phenyl synthon.

The logical synthetic equivalents for these synthons are typically an aryl halide and an organoboron compound (for Suzuki-Miyaura coupling), an organotin compound (for Stille coupling), or an organomagnesium compound (for Grignard-based couplings). For the target molecule, the most common disconnection strategy involves breaking the bond between the fluorinated benzoic acid ring and the nitrophenyl ring. This leads to two precursor molecules: 2-fluoro-4-halobenzoic acid and 3-nitrophenylboronic acid or a similar organometallic reagent. ajgreenchem.com

Functional Group Interconversion (FGI) in Retrosynthesis

Functional group interconversion (FGI) is a crucial strategy in retrosynthesis that allows for the conversion of one functional group into another to facilitate a key bond-forming reaction or to manage chemoselectivity. slideshare.netsolubilityofthings.comnumberanalytics.com In the context of this compound, several FGI steps can be envisioned.

For instance, the carboxylic acid group could be retrosynthetically derived from the oxidation of a methyl group. This FGI leads to the precursor 2-fluoro-4-(3-nitrophenyl)toluene. Similarly, the nitro group can be introduced at a later stage of the synthesis via an electrophilic aromatic substitution (nitration) reaction on a 2-fluoro-4-phenylbenzoic acid precursor. This approach can be advantageous if the nitro group is incompatible with the conditions of the biaryl coupling reaction. lumenlearning.com

Direct Synthesis Approaches to the Chemical Compound

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often by forming the key biaryl bond in the main synthetic transformation.

Classical Aromatic Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a widely employed and robust method for the formation of C-C bonds between aryl moieties and is a primary method for synthesizing biphenyl derivatives. ajgreenchem.comajgreenchem.com The synthesis of this compound can be efficiently achieved by the palladium-catalyzed coupling of 2-fluoro-4-bromobenzoic acid with 3-nitrophenylboronic acid.

Typical conditions for this transformation involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like sodium carbonate in a suitable solvent system, often a mixture of an organic solvent and water. ajgreenchem.comacs.org

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Halide | 2-Fluoro-4-bromobenzoic acid |

| Boronic Acid | 3-Nitrophenylboronic acid |

| Catalyst | Pd(PPh₃)₄ (1–2 mol%) |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent | DMF/H₂O (e.g., 3:1 v/v) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

This table presents a generalized set of conditions based on typical Suzuki-Miyaura reactions for similar substrates.

Advanced One-Pot Synthesis Techniques

To improve efficiency and reduce waste, one-pot synthesis methodologies are increasingly being developed. For the synthesis of biphenyl carboxylic acids, one-pot procedures that combine the formation of the biaryl linkage with subsequent functional group manipulations are highly desirable. While a specific one-pot synthesis for this compound is not extensively documented in readily available literature, general one-pot Suzuki coupling procedures for biphenyl carboxylic acids have been reported. These often involve performing the coupling reaction and a subsequent reaction, such as a saponification or oxidation, in the same reaction vessel without isolating the intermediate. acs.orgscirp.org

Multi-Step Synthesis Pathways

Multi-step syntheses provide an alternative and sometimes more practical approach to complex molecules, allowing for the introduction of functional groups in a controlled manner.

One plausible multi-step pathway to this compound involves the initial synthesis of a biphenyl precursor followed by functional group modification. A representative sequence could be:

Suzuki-Miyaura Coupling: Coupling of 2-fluoro-4-bromotoluene with 3-nitrophenylboronic acid to yield 2-fluoro-4-(3-nitrophenyl)toluene.

Oxidation: Oxidation of the methyl group on the resulting biphenyl intermediate to a carboxylic acid using a strong oxidizing agent like chromium trioxide (CrO₃) in the presence of periodic acid (H₅IO₆).

Table 2: Example of a Multi-Step Synthesis Pathway

| Step | Reaction | Key Reagents | Product |

| 1 | Suzuki-Miyaura Coupling | 2-fluoro-4-bromotoluene, 3-nitrophenylboronic acid, Pd catalyst, base | 2-fluoro-4-(3-nitrophenyl)toluene |

| 2 | Oxidation | CrO₃, H₅IO₆, Acetonitrile (B52724) | This compound |

This table outlines a potential multi-step synthesis based on known chemical transformations.

Another viable multi-step route involves the nitration of a pre-formed biphenyl carboxylic acid. This would entail:

Suzuki-Miyaura Coupling: Reaction of 2-fluoro-4-bromobenzoic acid with phenylboronic acid to produce 2-fluoro-4-phenylbenzoic acid.

Nitration: Subsequent nitration of 2-fluoro-4-phenylbenzoic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pendant phenyl ring. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

Strategies Involving Cross-Coupling Reactions

The formation of the biaryl scaffold of this compound is most efficiently achieved through carbon-carbon (C-C) bond-forming cross-coupling reactions. These methods offer a direct and modular approach by coupling two pre-functionalized aromatic rings. The primary strategy involves the palladium-catalyzed Suzuki-Miyaura coupling, though older, copper-catalyzed methods like the Ullmann reaction represent a potential alternative.

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for synthesizing biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. mdpi.com The general transformation involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com

For the synthesis of this compound, the most logical disconnection approach involves the coupling of a 2-fluoro-4-halobenzoic acid derivative with (3-nitrophenyl)boronic acid. The halide on the benzoic acid component is typically bromide or iodide for optimal reactivity.

Figure 1: Proposed Suzuki-Miyaura Reaction for this compound

This figure illustrates the proposed synthetic route via Suzuki-Miyaura coupling.

The success of the Suzuki-Miyaura coupling heavily relies on the careful optimization of the catalytic system, which includes the palladium source, ligand, base, and solvent.

Palladium Source: A variety of palladium sources can be utilized, including palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), or pre-formed palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com For challenging substrates, highly active pre-catalysts formed from a Pd(II) source and a specialized ligand are often employed. researchgate.net

Base: The choice of base is critical, especially when a free carboxylic acid is present on one of the substrates. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. rsc.orgrsc.org Cesium carbonate is often effective in difficult couplings due to its high solubility in organic solvents and the enhanced reactivity of the corresponding boronate species.

Solvent: The reaction is typically performed in a mixture of an organic solvent and water. rsc.org Common solvent systems include dioxane/water, tetrahydrofuran (B95107) (THF)/water, and ethanol/water. mdpi.comrsc.org The aqueous phase is essential for dissolving the base and facilitating the formation of the active boronate species.

Below is a table summarizing typical catalytic systems used for Suzuki-Miyaura couplings of related aryl bromides containing carboxylic acids.

| Aryl Halide | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1%) | K₂CO₃ | Water | rt | 96 | rsc.org |

| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1%) | K₂CO₃ | Water | rt | 97 | rsc.org |

| 4-Bromobenzoic acid | Phenylboronic acid | Supramolecular (Ad-L-PdCl₂) (0.5%) | Na₂CO₃ | H₂O/CH₃OH | rt | >99 | rsc.org |

| 4-Iodo-benzoic acid | (3-Propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.01%) | K₂CO₃ | Water | 70°C | 100 (conversion) | nih.gov |

The ligand bound to the palladium center is arguably the most critical factor in determining the catalyst's activity and stability. For challenging substrates, such as those that are sterically hindered or electronically deactivated, the use of specialized ligands is essential. Electron-rich and bulky phosphine (B1218219) ligands have proven particularly effective. nih.gov

Buchwald Biaryl Phosphine Ligands: A class of ligands developed by Stephen Buchwald, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are known to confer unprecedented activity to palladium catalysts. researchgate.netnih.gov These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, allowing for reactions to be performed at low catalyst loadings and even at room temperature. nih.gov The steric bulk of these ligands facilitates the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating nature enhances the rate of oxidative addition of the aryl halide. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for Suzuki-Miyaura couplings. They form very stable bonds with the palladium center, creating robust catalysts that can overcome challenges posed by difficult substrates. nih.gov

The choice of ligand can dramatically impact the outcome of the reaction, as illustrated by the comparative data below for related couplings.

| Coupling Partners | Ligand | Catalyst Loading (mol%) | Yield (%) | Key Observation | Reference |

|---|---|---|---|---|---|

| Aryl Halides + Arylboronic Acids | SPhos | 0.005 - 1 | Excellent | High activity for hindered biaryls and aryl chlorides. | nih.gov |

| Aryl Halides + Arylboronic Acids | 2-(2',4',6'-triisopropylbiphenyl)diphenylphosphine | 0.5 - 2 | Good to Excellent | Highlights the importance of ligand bulk and electron-donating ability. | nih.gov |

| Bromobenzene + Phenylboronic acid | PPh₃ | 2 (PdCl₂) + 6 (Ligand) | Low Conversion | Demonstrates the need for more advanced ligands for some substrates. | rsc.org |

| Benzoyl chloride + Phenylboronic acid | Nitrile-functionalized NHC | 0.1 | ~95 | Shows high efficacy of NHC ligands in related couplings. | nih.gov |

The synthesis of this compound presents specific challenges due to the electronic properties of its functional groups.

Electron-Withdrawing Groups: The target molecule contains two strong electron-withdrawing groups: a nitro group (-NO₂) and a fluoro group (-F). While electron-withdrawing groups on the aryl halide partner can facilitate the initial oxidative addition step, their presence on the boronic acid partner can slow the transmetalation step. Conversely, aryl bromides bearing a carboxyl group can sometimes form inactive complexes with the metal center, requiring longer reaction times or higher catalyst loadings. rsc.org

Carboxylic Acid Group: The free carboxylic acid can be problematic as it can be deprotonated by the base, potentially complicating the reaction. However, numerous studies have shown that Suzuki-Miyaura couplings on substrates containing free carboxylic acids are highly feasible without the need for protecting groups, provided the conditions are well-chosen. rsc.orgrsc.org The use of a water-soluble catalyst system with a ligand like glycine (B1666218) has been shown to be extremely effective for coupling aryl halides containing a carboxyl group. rsc.org

Steric Hindrance: The ortho-fluoro substituent provides steric hindrance around the reaction center, which can impede the approach of the palladium catalyst. This challenge is often overcome by using catalysts based on bulky biaryl phosphine ligands like SPhos or XPhos, which are designed to promote the coupling of sterically demanding substrates. nih.gov

While the Suzuki-Miyaura coupling is the method of choice, other reactions can, in principle, be used to form the necessary biaryl bond.

The Ullmann reaction is a classic method for biaryl synthesis that involves the copper-promoted coupling of two aryl halide molecules. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder or copper-bronze alloy. wikipedia.org The reaction is typically most effective when at least one of the aryl halides is activated by an electron-withdrawing group, such as a nitro group, which is relevant to the target molecule. wikipedia.org

Modern variations have been developed that use catalytic amounts of a soluble copper source in the presence of ligands (such as phenanthrolines or amino acids), allowing for milder reaction conditions. organic-chemistry.orgrsc.org Nickel and palladium have also been shown to catalyze Ullmann-type homocoupling reactions effectively. wikipedia.orgrsc.org While plausible, the Ullmann reaction is generally considered less versatile and functional-group-tolerant than palladium-catalyzed cross-couplings and is therefore a less common choice for complex syntheses. wikipedia.org

Alternative Carbon-Carbon Bond Forming Reactions

Negishi and Stille Coupling Applications

The construction of the biaryl core of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. numberanalytics.com These methods are foundational in modern organic synthesis for creating carbon-carbon bonds between aromatic rings. numberanalytics.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. numberanalytics.comresearchgate.net For the synthesis of the target molecule, a plausible route would involve the coupling of a 2-fluoro-4-halobenzoic acid derivative (where the halogen is typically bromine or iodine) with a (3-nitrophenyl)zinc halide. The Negishi coupling is noted for its high reactivity and tolerance of a wide array of functional groups, including the nitro (NO₂) group present in the desired product. orgsyn.org The reaction's efficiency can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govresearchgate.net

Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) reacting with an organohalide, catalyzed by palladium. numberanalytics.com A potential synthetic pathway could involve the reaction between a 2-fluoro-4-halobenzoic acid ester and (3-nitrophenyl)trialkylstannane. While effective, the toxicity of organotin compounds is a significant consideration for this method. numberanalytics.com

A strategic comparison of these coupling partners is outlined below:

| Feature | Aryl Halide Partner (Example) | Organometallic Partner (Example) |

| Negishi | Methyl 2-fluoro-4-bromobenzoate | (3-Nitrophenyl)zinc chloride |

| Stille | Ethyl 2-fluoro-4-iodobenzoate | Tributyl(3-nitrophenyl)stannane |

Following the coupling reaction to form the biphenyl skeleton, a hydrolysis step would be necessary to convert the ester protecting group into the final carboxylic acid.

Strategies Involving Aromatic Functional Group Transformations

An alternative to constructing the biaryl system directly is to perform functional group interconversions on a pre-existing biphenyl scaffold.

Nitration introduces a nitro group onto an aromatic ring, a key step if the starting material is a 2-fluoro-4-phenylbenzoic acid derivative. prepchem.com

Direct nitration typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. When nitrating a biphenyl system, the first phenyl ring acts as an ortho-, para-directing group for electrophilic substitution on the second ring. stackexchange.com However, the regiochemical outcome can be complex. For biphenyl itself, nitration often favors the ortho position over the para position. stackexchange.comrsc.org The presence of a deactivating carboxylic acid group and a moderately deactivating fluorine atom on the first ring would further influence the position of nitration on the second ring, generally making the reaction more difficult. stackexchange.com

To achieve specific regioselectivity, directed nitration strategies can be employed. These methods use directing groups to control the position of the incoming nitro group. While specific examples for this exact substrate are not prevalent, general principles suggest that the electronic properties of the existing substituents play a crucial role. The fluorine atom and the carboxylic acid group on the first ring are electron-withdrawing, deactivating that ring to electrophilic attack. Therefore, nitration is expected to occur on the unsubstituted phenyl ring. The directing influence of the substituted phenyl group would favor nitration at the ortho and para positions of the second ring. Achieving exclusive nitration at the meta-position (3'-position) through a direct approach is challenging and often results in a mixture of isomers. rsc.orgspu.edu

| Nitrating Agent | Conditions | Expected Outcome on a 2-Fluoro-4-phenylbenzoic acid precursor |

| HNO₃/H₂SO₄ | Standard nitrating mixture | Mixture of ortho-, para-, and potentially meta-nitro isomers on the unsubstituted ring. |

| NaNO₃/H₂SO₄ in Ac₂O | Milder conditions | May offer different isomer ratios. spu.edu |

Introducing the fluorine atom at a late stage is another viable synthetic strategy.

Nucleophilic aromatic substitution (SₙAr) can be used to introduce a fluorine atom. nih.gov This reaction is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., Cl, NO₂). libretexts.org

A hypothetical precursor for this route could be 2-chloro-4-(3-nitrophenyl)benzoic acid or 2-nitro-4-(3-nitrophenyl)benzoic acid. In this scenario, the nitro group on the second ring and the carboxylic acid would activate the first ring towards nucleophilic attack. A fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst in a polar aprotic solvent, would displace the leaving group to yield the final product. The efficiency of SₙAr reactions on polyfluoroarenes demonstrates the viability of C-F bond formation via this mechanism. nih.gov A similar strategy is seen in the synthesis of 2-fluoro-3-nitrobenzoic acid, where a fluorination reaction is a key step. wipo.int

Fluorination Methodologies

Balz-Schiemann and Related Reactions

The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring. nih.govd-nb.info The reaction transforms a primary aromatic amine into an aryl fluoride through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. nih.govwisc.edu The general process involves three main steps:

Diazotization: A primary aromatic amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form an aryl diazonium salt. wisc.edu

Formation of Tetrafluoroborate Salt: The addition of fluoroboric acid (HBF₄) to the diazonium salt precipitates the corresponding aryl diazonium tetrafluoroborate. wisc.edu

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, causing it to decompose into the desired aryl fluoride, nitrogen gas (N₂), and boron trifluoride (BF₃). d-nb.infowisc.edu

This reaction is conceptually similar to the Sandmeyer reaction but is distinct in that it typically does not require a metal catalyst and proceeds through the generation of an aryl cation. nih.gov While direct fluorination of aromatic compounds is often too reactive and difficult to control, the Balz-Schiemann reaction offers a more manageable and preferred pathway for synthesizing many fluoroarenes, including derivatives of fluorobenzoic acid. wisc.edu

In the context of synthesizing this compound, the Balz-Schiemann reaction would be a plausible method for preparing a key fluorinated precursor. For instance, an appropriately substituted aminobenzoic acid could be converted to its corresponding fluoro derivative. Innovations in the reaction have introduced the use of other counterions, such as hexafluorophosphates (PF₆⁻), which can sometimes provide improved yields. nih.gov Greener approaches have also been developed, utilizing ionic liquids as the reaction medium to mitigate the risks of explosions on a large scale and simplify product purification. youtube.com

Carboxylation Reactions

The introduction of the carboxylic acid group is a critical step in the synthesis of this compound. This can be achieved through various methods, most notably by the oxidation of a precursor containing an alkyl group or through other direct carboxylation techniques.

Oxidation of Methyl or Other Alkyl Groups to Carboxylic Acids

A common and effective strategy for installing a carboxylic acid group on an aromatic ring is the oxidation of a benzylic methyl group. This transformation can be accomplished using strong oxidizing agents. One documented route to the final target compound involves the oxidation of 2-fluoro-4-(3-nitrophenyl)toluene using chromium-based reagents. guidechem.com Similarly, key precursors such as 2-fluoro-4-nitrobenzoic acid and 4-bromo-2-fluorobenzoic acid are readily synthesized by oxidizing their corresponding toluene (B28343) derivatives. nih.govucalgary.ca

Common oxidizing systems for this transformation include:

Potassium Permanganate (KMnO₄): Often used in aqueous basic or neutral conditions, followed by acidification. ucalgary.ca

Chromium Trioxide (CrO₃): Used in conjunction with other reagents like periodic acid in an organic solvent. guidechem.comucalgary.ca

Cobalt-Catalyzed Aerobic Oxidation: A greener alternative that uses molecular oxygen as the oxidant in the presence of a cobalt salt and a bromide source.

The table below summarizes reaction conditions for the oxidation of various toluene precursors relevant to the synthesis of the target molecule.

Table 1: Conditions for Oxidation of Aromatic Methyl Groups

| Starting Material | Oxidizing Agent(s) | Solvent(s) | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 2-Fluoro-4-nitrotoluene | KMnO₄, NaOH | Water | 95 °C, 10 h | 2-Fluoro-4-nitrobenzoic acid | 73.7% | ucalgary.ca |

| 2-Fluoro-4-nitrotoluene | CrO₃, Periodic Acid | Acetonitrile | Exothermic, 1 h | 2-Fluoro-4-nitrobenzoic acid | 81% | ucalgary.ca |

| 1-Bromo-2-fluoro-4-methylbenzene | KMnO₄ | Pyridine, Water | 90 °C, 3 h | 4-Bromo-2-fluorobenzoic acid | 73% | |

| 2-Fluoro-4-bromotoluene | O₂, Co(OAc)₂, NaBr | Acetic Acid | 130 °C, 1.2 MPa | 4-Bromo-2-fluorobenzoic acid | 88% | |

| 2-Fluoro-4-(3-nitrophenyl)toluene | CrO₃, Periodic Acid | Acetic Acid, Acetonitrile | 80 °C, 3 h | This compound | - | guidechem.com |

Other Carboxylation Approaches

Beyond the oxidation of alkyl groups, the carboxylic acid moiety can be introduced through direct carboxylation methods. A prominent example is the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with carbon dioxide (CO₂), typically in its solid form (dry ice).

This approach would involve a two-step sequence:

Formation of the Organometallic Reagent: A suitable aryl halide precursor, such as a bromo- or iodo-substituted 2-fluoro-4-(3-nitrophenyl)benzene, would be reacted with magnesium metal (for a Grignard reagent) or an organolithium compound (for a lithiated species).

Reaction with Carbon Dioxide: The resulting highly nucleophilic organometallic compound is then added to solid carbon dioxide. The organometallic reagent attacks the electrophilic carbon of CO₂, forming a carboxylate salt.

Acidic Work-up: Subsequent treatment with an aqueous acid protonates the carboxylate salt to yield the final carboxylic acid. nih.govucalgary.ca

This method is advantageous as it builds the molecule by forming a C-C bond and directly installs the desired functional group. The reactivity of Grignard reagents is derived from the highly polarized C-Mg bond, making them potent nucleophiles. nih.gov While effective, the preparation requires anhydrous conditions to prevent the reactive organometallic intermediate from being quenched by water. nih.govucalgary.ca Recent developments have explored mechanochemical (ball-milling) approaches to Grignard reactions with gaseous CO₂, which can reduce solvent usage and reaction times. nih.govguidechem.com

Synthesis of Precursors and Intermediate Compounds

Synthesis of Substituted Halobenzoic Acids

A substituted halobenzoic acid serves as one of the two key partners in the Suzuki coupling. 2-Fluoro-4-bromobenzoic acid is a frequently used precursor for this purpose. guidechem.com It can be synthesized via the oxidation of the corresponding toluene derivative, as detailed in the section above. Other methods for synthesizing halobenzoic acids include the direct halogenation of a benzoic acid starting material. For example, 2-fluoro-5-bromobenzoic acid can be prepared by treating o-fluorobenzoic acid with N-bromosuccinimide (NBS) in sulfuric acid.

Table 2: Representative Synthesis of a Substituted Halobenzoic Acid Precursor

| Reaction | Starting Material | Reagent(s) | Solvent(s) | Conditions | Product | Yield | Purity | Reference(s) |

|---|---|---|---|---|---|---|---|---|

| Bromination | o-Fluorobenzoic acid | NBS, H₂SO₄ | Dichloromethane (DCM) | 25-30 °C, 1 h | 2-Fluoro-5-bromobenzoic acid | 75.5% | 99.0% | |

| Oxidation | 1-Bromo-2-fluoro-4-methylbenzene | KMnO₄ | Pyridine, Water | 90 °C, 3 h | 4-Bromo-2-fluorobenzoic acid | 73% | - |

Synthesis of Nitrophenylboronic Acids and Derivatives

The second essential component for the Suzuki coupling is an arylboronic acid. For the target molecule, this is 3-nitrophenylboronic acid. guidechem.com This compound is commercially available and serves as a reactant in various cross-coupling reactions.

3-Nitrophenylboronic acid can be synthesized from 3-nitroaniline. The synthesis of nitrophenylboronic acids by direct nitration of phenylboronic acid can be challenging, as it often produces a mixture of ortho and meta isomers, with only trace amounts of the para isomer. This makes the nitration route less suitable for para-substituted products but viable for obtaining the meta-substituted isomer required here. The carbon-boron bond can be sensitive to electrophilic cleavage, which is a competing reaction during nitration.

Table 3: Properties of a Key Boronic Acid Precursor

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Appearance | Melting Point | Reference(s) |

|---|---|---|---|---|---|---|

| 3-Nitrophenylboronic acid | 13331-27-6 | C₆H₆BNO₄ | 166.93 g/mol | White to light yellow crystal powder | 284-285 °C (dec.) |

Novel and Emerging Synthetic Routes

In addition to traditional methods, research is exploring more innovative and sustainable synthetic pathways for compounds like this compound. These emerging routes aim to improve efficiency, selectivity, and reduce the environmental impact of the synthesis.

Photochemical and Electrochemical Synthesis Approaches

Photochemical methods offer a unique avenue for the synthesis of nitroaromatic compounds. The photohydroxynitration of biphenyl derivatives by nitrate (B79036) ions has been studied, indicating that photochemical processes can facilitate the introduction of both hydroxyl and nitro groups. rsc.org While not a direct synthesis of the target compound, this suggests the potential for light-induced reactions in the nitration of biphenyl systems. The mechanism often involves the generation of highly reactive species upon photoexcitation, which can lead to selective functionalization. rsc.org For instance, photoirradiation of nitrobenzene (B124822) derivatives in the presence of alkyl thiols has been shown to produce sulfonamides through a proposed photoreaction mechanism. researchgate.net

Electrochemical synthesis is gaining traction as a green and efficient alternative for preparing nitroaromatic compounds. rsc.org This method uses electricity to drive chemical reactions, often avoiding harsh reagents. The electrochemical reduction of nitroaromatic compounds is a well-studied area, which can be tuned to yield various products, including anilines and hydroxylamines. acs.org More relevant to the synthesis of the target compound is the electrochemical nitration of aromatic compounds. This can be achieved through the anodic oxidation of nitrite to generate the nitrating agent NO2 in situ. nih.gov This approach offers a safer and more controlled nitration process compared to traditional methods using mixed acids. nih.gov The electrochemical synthesis of alkyl nitroaromatic compounds has also been demonstrated through the oxidation of σ-complexes, showcasing the versatility of electrochemistry in functionalizing aromatic rings. acs.orgnih.gov

Enzyme-Catalyzed or Biocatalytic Pathways

Biocatalysis is an emerging field in chemical synthesis that utilizes enzymes or whole-cell microorganisms to perform chemical transformations with high selectivity and under mild conditions. rsc.org For the synthesis of nitroaromatic compounds, enzymatic nitration presents a green alternative to classical chemical methods. nih.gov

Enzymes such as peroxidases and cytochrome P450s have been shown to catalyze nitration reactions. jetir.orgnih.gov For example, horseradish peroxidase (HRP) can be used in a non-aqueous system with NaNO2 and H2O2 to nitrate aromatic compounds. nih.gov These enzymatic reactions often exhibit high regioselectivity, favoring nitration at the ortho and para positions of activating substituents. nih.gov Cytochrome P450 enzymes, like those from the TxtE subfamily, can utilize molecular oxygen and nitric oxide to nitrate aromatic substrates such as L-tryptophan. nih.gov The mechanism is thought to involve an iron(III)-peroxynitrite intermediate. nih.gov

The biocatalytic synthesis of nitrobenzoic acids has been demonstrated. For instance, the biotransformation of p-aminobenzoic acid to p-nitrobenzoic acid can be achieved using whole-cell biocatalysts. rsc.org While a direct enzymatic synthesis of this compound has not been reported, these findings suggest the feasibility of developing a biocatalytic route. Such a pathway could involve a multi-enzyme cascade within a microbial host to produce the target molecule from simpler, renewable feedstocks. nih.gov The challenges in this area include expanding the substrate scope of known nitrating enzymes and controlling the regioselectivity of the nitration on a complex biphenyl system. acs.org

Green Chemistry Considerations in the Synthesis of the Chemical Compound

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact and enhance safety. Key areas of focus include the selection of environmentally benign solvents and the development of more sustainable catalysts.

Solvent Selection and Replacement

The choice of solvent is a critical factor in the environmental footprint of a chemical process. In the context of the Suzuki-Miyaura coupling, a key step in one of the synthetic routes to this compound, traditional solvents like tetrahydrofuran (THF) are often used, which are classified as hazardous. acs.org To address this, research has focused on identifying greener alternatives.

Recent studies have shown that solvents like 2-Me-THF and tert-amyl alcohol can be effective green solvents for nickel-catalyzed Suzuki-Miyaura couplings. nih.govacs.orgnih.gov For palladium-catalyzed reactions, isopropyl acetate (i-PrOAc) has been identified as a recommended environmentally friendly solvent. acs.org Aqueous media have also been explored for Suzuki-Miyaura reactions, which can offer significant environmental benefits. rsc.orgtcichemicals.com The use of water as a solvent can be facilitated by water-soluble catalysts and ligands. rsc.org

For the nitration step, traditional methods often employ concentrated sulfuric acid, which poses significant environmental and safety risks. sibran.ru Greener nitration methodologies aim to reduce or eliminate the use of such harsh acids. One approach is the use of dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) medium, which can be recycled, thus minimizing waste. nih.gov Solvent-free mechanochemical processing, where reactants are milled together, represents another innovative approach to avoid the use of solvents altogether in nitration reactions. tandfonline.com

The following table provides a comparative overview of traditional versus green solvents for key synthetic steps.

| Synthetic Step | Traditional Solvents | Green Alternative Solvents |

| Suzuki-Miyaura Coupling | Tetrahydrofuran (THF), Toluene | Isopropyl acetate (i-PrOAc), 2-Me-THF, tert-Amyl alcohol, Water |

| Nitration | Concentrated Sulfuric Acid | Recyclable liquefied gases (e.g., 1,1,1,2-tetrafluoroethane), Solvent-free (Mechanochemical) |

Catalyst Development for Reduced Environmental Impact

Catalyst design plays a pivotal role in developing greener synthetic routes. For the Suzuki-Miyaura coupling, the development of recyclable palladium catalysts is a key area of research to minimize metal contamination in the final product and reduce costs. tandfonline.comtandfonline.comacs.org Polymer-supported palladium catalysts have been shown to be effective, stable, and easily separable from the reaction mixture, allowing for multiple reuse cycles. tandfonline.comtandfonline.com Magnetic nanoparticles can also be used as a support for palladium catalysts, enabling easy separation using an external magnet. asianpubs.org

In the realm of nitration, the development of solid acid catalysts is a major focus for replacing corrosive and hazardous liquid acids like sulfuric acid. ncl.res.in Solid acids are generally easier to handle, less corrosive, and can be recycled. Various materials have been investigated as solid acid catalysts for aromatic nitration, including:

Zeolites rsc.org

Silica-impregnated sulfuric acid researchgate.net

Modified clays (B1170129) sibran.ru

Sulfated zirconia acs.org

Mo(VI)-supported TiO2–ZrO2 mixed-metal oxides acs.org

These solid acid catalysts can offer high activity and, in some cases, improved regioselectivity compared to traditional methods. rsc.org For instance, modified sulfated zirconia catalysts have shown good performance in toluene nitration, with the potential for recyclability. acs.org Another green nitrating system involves the use of urea (B33335) nitrate with concentrated sulfuric acid, which is considered a milder and safer alternative to mixed acid nitration. rasayanjournal.co.inresearchgate.net

The table below summarizes some of the developments in greener catalysts for the synthesis of this compound.

| Synthetic Step | Traditional Catalyst System | Greener Catalyst Developments |

| Suzuki-Miyaura Coupling | Homogeneous Palladium catalysts (e.g., Pd(PPh3)4) | Recyclable polymer-supported Pd catalysts, Pd on magnetic nanoparticles |

| Nitration | Concentrated H2SO4/HNO3 (mixed acid) | Solid acid catalysts (Zeolites, modified clays, sulfated zirconia), Urea nitrate/H2SO4 |

Atom Economy and Waste Minimization Strategies

The principles of green chemistry are integral to modern synthetic route design, emphasizing the reduction of waste and maximization of resource efficiency. nih.gov For the synthesis of this compound via the Suzuki-Miyaura pathway, several strategies for improving atom economy and minimizing waste are critically important.

Atom Economy

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. greenchemistry-toolkit.orgtudelft.nl For the Suzuki coupling of 2-fluoro-4-bromobenzoic acid with 3-nitrophenylboronic acid, the calculation is as follows:

Molecular Weight of 2-fluoro-4-bromobenzoic acid (C₇H₄BrFO₂): 219.01 g/mol

Molecular Weight of 3-nitrophenylboronic acid (C₆H₆BNO₄): 166.93 g/mol

Molecular Weight of this compound (C₁₃H₈FNO₄): 261.21 g/mol

The theoretical atom economy is calculated as:

While this value is respectable for a cross-coupling reaction, it highlights that a significant portion of the reactant mass is converted into byproducts. The primary stoichiometric byproducts are derived from the boronic acid leaving group and the salt formed from the base and the halide (e.g., potassium bromide if potassium carbonate or phosphate is used).

Waste Minimization

Beyond theoretical atom economy, practical waste generation is assessed by metrics like the Environmental (E) factor and Process Mass Intensity (PMI), which account for all materials used, including solvents, catalysts, and workup chemicals. greenchemistry-toolkit.orgtudelft.nl Key strategies to minimize waste in this synthesis include:

Catalyst Optimization and Recycling: Palladium is a costly and toxic precious metal, making its efficient use and recovery paramount. mdpi.com Minimizing the catalyst loading to parts-per-million (ppm) levels is a primary goal. youtube.com The development of highly active catalysts and robust ligands allows for high turnover numbers, reducing the amount of palladium required. researchgate.net Furthermore, using heterogeneous catalysts, such as palladium nanoparticles supported on carbon (Pd/C) or encapsulated in polymers, facilitates easy separation from the reaction mixture by filtration, allowing the catalyst to be recycled and reused for multiple batches. mdpi.comutrgv.edunanochemres.org This significantly reduces heavy metal waste. nih.gov

Solvent Selection: Solvents typically account for the largest proportion of non-product mass in a chemical process. nih.gov Shifting from traditional volatile organic compounds (VOCs) to greener solvents is a key waste reduction strategy. Aqueous systems, such as water-ethanol mixtures, have proven effective for Suzuki couplings and offer benefits in terms of safety and environmental impact. nanochemres.org Advanced methods using micellar catalysis in water can create "nanoreactors" that enhance reaction rates and allow for easy product isolation by simple filtration, with the potential to recycle the aqueous catalyst-surfactant solution, leading to near-zero waste generation. youtube.com

Byproduct Management: While stoichiometric byproducts from the boronic acid and base are unavoidable in the Suzuki reaction, their environmental impact can be considered. The use of bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) results in the formation of relatively benign inorganic salts. nih.gov

| Strategy | Approach | Green Chemistry Benefit | Reference |

|---|---|---|---|

| Catalyst Management | Use of highly active Pd catalysts with advanced ligands; employing heterogeneous or encapsulated catalysts (e.g., Pd/C, Pd in MOFs). | Reduces required catalyst loading, minimizes toxic palladium waste, and allows for catalyst recovery and reuse. | mdpi.comresearchgate.netutrgv.edunih.gov |

| Solvent Choice | Replacing traditional organic solvents (e.g., toluene, DMF) with greener alternatives like water, ethanol/water mixtures, or employing micellar catalysis. | Reduces volatile organic compound (VOC) emissions, lowers process mass intensity (PMI), and can simplify product purification. | youtube.comnanochemres.orgnih.gov |

| Reaction Pathway | Utilizing the Suzuki-Miyaura coupling over older methods like stoichiometric metal-mediated oxidations (e.g., with CrO₃). | Avoids the generation of large quantities of toxic heavy metal waste and demonstrates superior atom economy. | tudelft.nl |

Energy Efficiency in Reaction Design

Energy consumption is a significant factor in the sustainability and cost of a chemical synthesis. Designing energy-efficient reaction protocols is a core principle of green chemistry. nih.gov

Traditional palladium-catalyzed cross-coupling reactions often require elevated temperatures and long reaction times to proceed to completion, which represents a substantial energy input. youtube.com However, significant progress has been made in designing more energy-efficient processes for syntheses like that of this compound.

Advanced Catalytic Systems: The evolution of palladium catalysts and ligands is central to improving energy efficiency. Highly active catalysts, such as those incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), can significantly lower the activation energy of the reaction. numberanalytics.comnih.gov This allows the synthesis to be performed under much milder conditions, sometimes even at room temperature, drastically reducing heating requirements. nih.gov These advanced catalysts can also accelerate reaction rates, shortening reaction times from many hours to less than an hour, further decreasing energy consumption. numberanalytics.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a valuable tool for enhancing energy efficiency. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time compared to conventional heating methods. utrgv.edu This can translate to significant energy savings, especially at the laboratory and pilot plant scales.

| Parameter | Traditional Approach | Energy-Efficient Approach | Reference |

|---|---|---|---|

| Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄) with lower activity. | Highly active Pd catalysts with advanced ligands (e.g., bulky phosphines, NHCs). | numberanalytics.comnih.gov |

| Temperature | Often requires elevated temperatures (e.g., >80-100 °C). | Can proceed at mild temperatures (e.g., ambient to 65 °C). | nih.govyoutube.com |

| Reaction Time | Several hours to over 24 hours. | Reduced to minutes or a few hours. | numberanalytics.comutrgv.edu |

| Energy Source | Conventional heating (oil bath, heating mantle). | Microwave irradiation or operation at ambient temperature. | utrgv.edu |

Reaction Chemistry and Chemical Transformations of 2 Fluoro 4 3 Nitrophenyl Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, including esterification, amidation, reduction, decarboxylation, and salt formation. The electronic nature of the biphenyl (B1667301) system, influenced by the electron-withdrawing nitro group and the fluorine atom, impacts the reactivity of this carboxyl group. nih.gov

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 2-Fluoro-4-(3-nitrophenyl)benzoic acid into esters and amides is a fundamental transformation for creating derivatives with altered physical, chemical, and biological properties.

Esterification: Standard esterification methods are applicable to aromatic carboxylic acids and are expected to be effective for this compound. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common approach. cas.org Microwave-assisted esterification catalyzed by N-fluorobenzenesulfonimide has also been reported as an efficient method for aryl acids. nist.gov While specific examples for the direct esterification of this compound are not prevalent in the surveyed literature, related compounds such as 2-fluorobenzoic acid have been converted to their corresponding esters, for instance, the (4-nitrophenyl)methyl ester. sci-hub.se Another related compound, 2-fluorobenzoic acid, 4-nitrophenyl ester, has also been documented. bldpharm.com

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This reaction typically requires the activation of the carboxylic acid. Common methods include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or the conversion of the carboxylic acid to an acid chloride followed by reaction with an amine. aiche.org Titanium(IV) chloride (TiCl₄) has been shown to be an effective mediator for the direct condensation of carboxylic acids and amines, including functionalized anilines. libretexts.org For example, the reaction of phenylacetic acid with 2-fluoroaniline (B146934) mediated by TiCl₄ proceeds in good yield. libretexts.org Another approach involves the use of germanium amides to convert acid fluorides, which can be generated in situ from carboxylic acids, directly into amides. researchgate.net

Table 1: General Methods for Esterification and Amidation

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling Agent (e.g., EDC) or conversion to acid chloride | Amide |

| Amidation | Amine, TiCl₄, Pyridine, 85 °C | Amide |

Reduction to Alcohol and Aldehyde Derivatives

The selective reduction of the carboxylic acid group in the presence of a reducible nitro group is a key challenge.

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol. Due to the presence of the nitro group, strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) might also reduce the nitro functionality. Therefore, more chemoselective reagents are preferred. Borane (BH₃) complexes, such as BH₃·THF, are known to selectively reduce carboxylic acids in the presence of nitro groups. sigmaaldrich.com Another common strategy involves a two-step process: first, the carboxylic acid is converted to an ester, which is then reduced to the alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). sigmaaldrich.com The combination of NaBH₄ with iodine (I₂) has been reported to effectively reduce various benzoic acids, including 4-nitrobenzoic acid, to their corresponding alcohols with high chemoselectivity. sigmaaldrich.comchemicalbook.com The existence of the related compound (2-fluoro-4-nitrophenyl)methanol (B1287130) as a commercially available product suggests that the reduction of the corresponding carboxylic acid is a feasible and established process. nih.govnih.gov

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is a more delicate transformation. It typically involves the conversion of the carboxylic acid to a derivative that is more easily reduced but stable enough to prevent over-reduction to the alcohol. One such method is the formation of a Weinreb amide, followed by reduction with a hydride reagent like diisobutylaluminium hydride (DIBAL-H). Alternatively, the carboxylic acid can be reduced to the primary alcohol, which is then oxidized to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide, and it usually requires significant energy input in the form of heat. mdpi.com The stability of the resulting carbanion intermediate plays a crucial role; electron-withdrawing substituents on the aromatic ring can facilitate this reaction. researchgate.netmdpi.comresearchgate.net

For this compound, both the fluorine atom and the nitro group are electron-withdrawing, which would be expected to lower the thermal stability of the molecule and make decarboxylation more accessible compared to unsubstituted benzoic acid. researchgate.net Studies on the decarboxylation of biphenyl carboxylic acids have shown that the reaction can lead to the corresponding biphenyl, though side reactions like ketonization to form fluorenone can also occur, particularly at high temperatures (340-400 °C). bldpharm.com The decarboxylation of halogenated aromatic carboxylic acids has been achieved by heating with water at temperatures between 80-180 °C, sometimes in the presence of another acid. rsc.org While specific conditions for the decarboxylation of this compound have not been detailed in the literature reviewed, heating in a high-boiling point solvent, potentially with a copper-based catalyst, represents a plausible pathway. researchgate.net

Salt Formation and Coordination Chemistry

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. These salts can be simple alkali metal salts or can involve coordination to metal centers, leading to more complex structures.

The carboxylate group is an excellent ligand in coordination chemistry, capable of binding to metal ions in various modes (e.g., monodentate, bidentate chelating, bidentate bridging). youtube.com This property allows for the construction of metal-organic frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netyoutube.comgoogle.com

Reactions of the Fluorine Substituent

The fluorine atom on the aromatic ring is a site for nucleophilic aromatic substitution, a key reaction for modifying the biphenyl core.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. sigmaaldrich.comnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. sigmaaldrich.com

In this compound, the fluorine atom is the leaving group. The primary activating group is the nitro substituent. Although the nitro group is on the adjacent phenyl ring, its strong electron-withdrawing nature can be transmitted through the biphenyl π-system, thereby activating the ring containing the fluorine for nucleophilic attack. The carboxylic acid group (or its deprotonated carboxylate form) also influences the ring's electron density and reactivity. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, and subsequently, the fluoride (B91410) ion is eliminated. sigmaaldrich.com

A wide range of nucleophiles can participate in SNAr reactions, including amines, alkoxides, and thiolates. For instance, the reaction of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849) proceeds at elevated temperature and pressure to substitute one of the fluorine atoms. While direct SNAr examples on this compound are scarce in the literature, the principles of SNAr suggest that it should be susceptible to reaction with various nucleophiles under appropriate conditions, leading to a diverse array of substituted biphenyl derivatives.

Influence on Aromatic Ring Reactivity

The reactivity of the two aromatic rings in this compound is significantly influenced by the electronic properties of their respective substituents. Both rings are generally deactivated towards electrophilic aromatic substitution due to the presence of electron-withdrawing groups. minia.edu.eglibretexts.org

The first ring, a 2-fluoro-4-carboxy-substituted phenyl group, is deactivated by two separate mechanisms. The carboxylic acid group (-COOH) withdraws electron density through both inductive and resonance effects. libretexts.org Similarly, the fluorine atom, despite having electron pairs available for resonance donation, exerts a powerful electron-withdrawing inductive effect due to its high electronegativity, which deactivates the ring. libretexts.org

The second ring, the 3-nitrophenyl group, is strongly deactivated by the nitro group (-NO2). The nitro group withdraws electron density powerfully through both resonance and inductive effects, making the ring significantly less nucleophilic than benzene. libretexts.orgsolubilityofthings.com

Conversely, the presence of these electron-withdrawing groups, particularly the fluorine and nitro substituents, activates the rings towards nucleophilic aromatic substitution. The fluorine atom, being a good leaving group and positioned ortho and para to activating groups (in a nucleophilic sense), is susceptible to displacement by strong nucleophiles. nih.gov

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amine.

Reduction to Amino and Other Nitrogen-Containing Functional Groups

The most common reaction of the nitro group in aromatic compounds is its reduction to a primary amine (-NH2). This transformation is fundamental in organic synthesis as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing one. masterorganicchemistry.com The reduction of the nitro group in this compound to yield 2-Fluoro-4-(3-aminophenyl)benzoic acid can be achieved using several standard methods. These typically involve either catalytic hydrogenation or dissolving metal reductions. masterorganicchemistry.comunimi.it

Commonly employed methods include the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel is also a highly effective method. masterorganicchemistry.com

Stepwise reduction is also possible under controlled conditions. Using milder reducing agents or adjusting the pH can allow for the isolation of intermediates such as N-arylhydroxylamines (R-NHOH) and nitroso compounds (R-N=O). libretexts.org For instance, reduction with zinc metal in the presence of ammonium (B1175870) chloride, which provides a buffered, near-neutral pH, is known to favor the formation of N-arylhydroxylamines. libretexts.org

| Reagent System | Reaction Type | Typical Product | Reference |

|---|---|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | Catalytic Hydrogenation | Amine | masterorganicchemistry.com |

| Sn, HCl | Dissolving Metal Reduction | Amine | masterorganicchemistry.com |

| Fe, HCl | Dissolving Metal Reduction (Béchamp Reduction) | Amine | unimi.it |

| Zn, NH₄Cl | Controlled Reduction | Hydroxylamine (B1172632) | libretexts.org |

| NaBH₄, Transition Metal Catalyst | Hydride Reduction | Amine | unimi.it |

Transformations to Other Nitro-Derived Functionalities

Beyond complete reduction to an amine or partial reduction to a hydroxylamine, the nitro group can be transformed into other nitrogen-containing functionalities. Under specific conditions, particularly in alkaline media, bimolecular reduction products can be formed. libretexts.org These reactions often involve the condensation of intermediates like nitrosoarenes and arylhydroxylamines.

Possible products arising from such pathways include:

Azoxy compounds (Ar-N=N(O)-Ar): Formed from the condensation of a nitrosoarene and a hydroxylamine.

Azo compounds (Ar-N=N-Ar): Typically formed by the reduction of azoxy compounds.

Hydrazo compounds (Ar-NH-NH-Ar): Formed by the reduction of azo compounds.

These bimolecular products can themselves be further reduced to the corresponding amine using strong reducing agents like tin and hydrochloric acid. libretexts.org While these reactions are well-documented for simple nitroarenes like nitrobenzene (B124822), they represent potential reaction pathways for this compound under appropriate, often basic, reduction conditions. unimi.itlibretexts.org

Reactions Involving the Biphenyl Core

Electrophilic Aromatic Substitution on the Unsubstituted Ring

The term "unsubstituted ring" in this context refers to the 3-nitrophenyl moiety, which carries only the nitro group and the link to the other phenyl ring. This ring is strongly deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the nitro group. minia.edu.egsolubilityofthings.com Any electrophilic substitution reaction, such as further nitration or halogenation, would require harsh reaction conditions. rsc.org

The regiochemical outcome of such a substitution is governed by the directing effects of the existing substituents. The nitro group is a strong meta-director. The other phenyl ring acts as a bulky, weakly activating ortho-, para-directing group. However, the deactivating effect of the nitro group is dominant. Therefore, an incoming electrophile would be directed to the positions meta to the nitro group, which are positions 2, 4, and 6 of that ring. Since position 1 is the point of attachment to the other ring and position 3 is occupied by the nitro group, substitution would likely occur at the 2, 4, or 6 positions of the 3-nitrophenyl ring, with steric hindrance from the other ring influencing the final product distribution. Studies on the nitration of biphenyl itself show a preference for substitution at the ortho and para positions, but the presence of a deactivating nitro group fundamentally alters this preference toward meta-substitution on the nitrated ring. rsc.org

Directed Functionalization of the Biphenyl System

While electrophilic substitution is challenging, the biphenyl system can be functionalized through directed reactions, particularly on the fluorinated benzoic acid ring. The carboxylic acid group is a powerful directing group for ortho-C–H bond functionalization. sioc-journal.cn This strategy uses the carboxyl group to direct a transition metal catalyst (e.g., palladium, rhodium) to activate the C-H bonds at the positions ortho to the carboxyl group (the 3- and 5-positions).

In this compound, this would correspond to functionalization at:

The C-3 position: This C-H bond is situated between the fluoro and carboxylic acid substituents.

The C-5 position: This C-H bond is adjacent to the carboxylic acid group.

This approach allows for the controlled introduction of a wide range of new substituents (e.g., alkyl, aryl, or other functional groups) at specific locations, bypassing the limitations of classical electrophilic substitution. Such methods are highly valuable in synthetic chemistry as they often avoid the need for pre-functionalized starting materials and extra steps for installing and removing directing groups. sioc-journal.cn

Mechanistic Investigations of Key Transformations

Mechanistic studies are crucial for optimizing reaction conditions and understanding the formation of byproducts. For a molecule like this compound, key transformations include its palladium-catalyzed synthesis and the reduction of its nitro group.

Kinetic studies provide quantitative data on how reaction rates are influenced by the concentration of reactants, catalysts, and temperature. While specific kinetic data for the transformations of this compound are not extensively documented in publicly available literature, general principles from related systems can be applied.

Suzuki-Miyaura Coupling: The synthesis of this compound typically involves a Suzuki-Miyaura coupling between an aryl halide (e.g., 2-fluoro-4-bromobenzoic acid) and a boronic acid (e.g., 3-nitrophenylboronic acid). The rate of this reaction is influenced by several factors, including the nature of the palladium catalyst, the ligands, the base, and the solvent. Computational studies on similar systems suggest that the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The presence of an electron-withdrawing fluorine atom on the aryl halide can affect the rate of this step.

Nitro Group Reduction: The reduction of the nitro group to an amine is another key transformation. The rate of this reaction depends on the reducing agent and the reaction conditions. For catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C), the reaction rate is typically dependent on the hydrogen pressure, the concentration of the substrate, and the catalyst loading. For reductions using stoichiometric reagents like tin(II) chloride, the rate is primarily dependent on the concentration of the nitro compound and the reducing agent.

A hypothetical kinetic experiment for the reduction of this compound with tin(II) chloride could yield data as presented in the interactive table below. Such data would typically show that the reaction rate increases with the concentration of both the substrate and the reducing agent, indicating a likely second-order rate law.

| Experiment | Initial [Substrate] (mol/L) | Initial [SnCl₂] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.05 | 0.15 | 1.2 x 10⁻⁵ |

| 2 | 0.10 | 0.15 | 2.4 x 10⁻⁵ |

| 3 | 0.05 | 0.30 | 4.8 x 10⁻⁵ |

The identification of reaction intermediates is fundamental to understanding the stepwise mechanism of a chemical transformation.

Suzuki-Miyaura Coupling Intermediates: The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through a series of palladium-containing intermediates. commonorganicchemistry.comstrategian.comacsgcipr.org Following the initial oxidative addition of the aryl halide to a Pd(0) complex, a Pd(II) intermediate is formed. This is followed by transmetalation with the boronic acid, which involves the exchange of the halide and the organic group from the boronic acid on the palladium center. This step often proceeds via an intermediate where the boronic acid is activated by a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the biphenyl product and regenerate the Pd(0) catalyst. strategian.comacsgcipr.org For the synthesis of this compound, these intermediates would involve palladium complexes bearing the fluorinated benzoic acid and nitrophenyl fragments.

Nitro Group Reduction Intermediates: The reduction of a nitro group to an amine is a stepwise process that involves several intermediates. The generally accepted pathway, known as the Haber-Lukashevich mechanism, involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO). organic-chemistry.org This is followed by further reduction to a hydroxylamine (Ar-NHOH). The final step is the reduction of the hydroxylamine to the corresponding amine (Ar-NH₂). In the context of this compound, these intermediates would be 2-fluoro-4-(3-nitrosophenyl)benzoic acid and 2-fluoro-4-(3-(hydroxyamino)phenyl)benzoic acid. The presence of these intermediates can sometimes be detected by careful monitoring of the reaction mixture using techniques like spectroscopy or chromatography.

The choice of catalysts and reagents is critical in directing the outcome and efficiency of chemical reactions.

Palladium Catalysts in Suzuki-Miyaura Coupling: In the synthesis of this compound via Suzuki-Miyaura coupling, a palladium catalyst is essential. thieme.de A common catalyst used for this type of reaction is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The phosphine (B1218219) ligands stabilize the palladium center and influence its reactivity. The steric and electronic properties of the ligands can affect the rates of the oxidative addition and reductive elimination steps. The choice of ligand can be crucial, especially when dealing with substrates that have multiple functional groups.

The Role of the Base in Suzuki-Miyaura Coupling: A base is a crucial component of the Suzuki-Miyaura reaction. Its primary role is to activate the organoboronic acid, making it more nucleophilic and facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

Reducing Agents for the Nitro Group: For the reduction of the nitro group in this compound, the choice of reducing agent is critical to ensure chemoselectivity.

Tin(II) Chloride (SnCl₂): This is a classic reagent for the reduction of aromatic nitro groups. strategian.comacsgcipr.org It is often used in acidic or alcoholic solutions. A key advantage of SnCl₂ is its general tolerance of other functional groups, such as halogens (like the fluorine atom in the target molecule) and carboxylic acids, which are typically not reduced under these conditions. strategian.com The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the tin being oxidized to Sn(IV).

Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a widely used and often very clean method for nitro group reduction. commonorganicchemistry.com The reaction is heterogeneous, with the nitro compound adsorbing onto the surface of the palladium catalyst where it reacts with adsorbed hydrogen. A potential challenge with catalytic hydrogenation is the possibility of reducing other functional groups or, in some cases, causing dehalogenation. However, Pd/C is often effective for the selective reduction of nitro groups in the presence of aryl fluorides.

The table below summarizes the roles of key catalysts and reagents in the transformations of this compound.

| Transformation | Reagent/Catalyst | Role |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Catalyzes the C-C bond formation through a cycle of oxidative addition, transmetalation, and reductive elimination. |

| Suzuki-Miyaura Coupling | K₂CO₃ (or other base) | Activates the boronic acid to facilitate the transmetalation step. |

| Nitro Group Reduction | SnCl₂ | Stoichiometric reducing agent that selectively reduces the nitro group to an amine. |

| Nitro Group Reduction | Pd/C, H₂ | Heterogeneous catalyst system for the selective reduction of the nitro group via hydrogenation. |

Derivatives and Analogues of 2 Fluoro 4 3 Nitrophenyl Benzoic Acid

Synthesis of Chemically Modified Derivatives

The synthesis of derivatives from 2-Fluoro-4-(3-nitrophenyl)benzoic acid involves targeted reactions at its carboxylic acid, nitro group, or aromatic rings.

The carboxylic acid group is readily converted into ester and amide derivatives through standard organic chemistry protocols.

Esterification: Esters are typically synthesized via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). Microwave-assisted methods have also been developed to improve reaction yields and times for similar substituted benzoic acids. researchgate.net

Amidation: The formation of amides generally proceeds through a two-step sequence. The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide derivative.

Table 1: General Synthesis of Ester and Amide Derivatives

| Derivative | Reactants | Reagents | General Product Structure |

|---|---|---|---|

| Ester | This compound, Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄) | 2-Fluoro-4-(3-nitrophenyl)benzoate |

| Amide | this compound, Amine (R-NH₂) | 1. SOCl₂ or (COCl)₂ 2. Amine | N-substituted-2-fluoro-4-(3-nitrophenyl)benzamide |

Modification of the nitro group is a key transformation for generating important analogues.

Reduced Analogues: The nitro group (-NO₂) is readily reduced to an amino group (-NH₂) to form 2-fluoro-4-(3-aminophenyl)benzoic acid. This transformation can be achieved using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation with hydrogen gas (H₂) over a palladium (Pd) catalyst. The resulting amino-analogue is a crucial intermediate for further functionalization, including the synthesis of heterocyclic structures.

Oxidized Analogues: Further oxidation of the parent compound is not a common synthetic route, as the existing functional groups are already in relatively high oxidation states. The primary focus for this class of analogues lies in the reduction of the nitro moiety.

Introducing additional halogen atoms onto the biaryl scaffold can be accomplished through electrophilic aromatic substitution. However, the reactivity of the aromatic rings is significantly influenced by the existing substituents. Both aromatic rings are deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitro and carboxylic acid groups. lumenlearning.comminia.edu.eglibretexts.orglibretexts.org Any further substitution, such as chlorination or bromination, would require harsh reaction conditions. The position of the new substituent would be directed by the existing groups, primarily to the meta position relative to the strongest deactivating groups. libretexts.orglibretexts.org

Nitrogen-containing heterocycles are a major class of compounds in medicinal chemistry. nih.govopenmedicinalchemistryjournal.comnih.govmdpi.com Derivatives of this compound, particularly its reduced amino-analogue, serve as valuable precursors for synthesizing such heterocyclic systems. For example, the presence of both an amino group (after reduction) and a carboxylic acid group within the same molecule allows for intramolecular cyclization reactions to form fused ring systems like quinazolinones or benzoxazinones, which are important scaffolds in drug discovery.

Structure-Reactivity Relationships in Chemical Reactions (non-biological)

The chemical reactivity of this compound and its derivatives is governed by the electronic properties of its substituents. These properties determine the electron density of the aromatic rings and, consequently, their susceptibility to chemical attack.

The substituents on the biaryl system—fluoro, carboxylic acid, and nitro groups—all influence the molecule's reactivity, primarily through inductive and resonance effects. minia.edu.eglibretexts.org

Fluoro Group (-F): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M). While the inductive effect typically dominates, making the ring less reactive than benzene (deactivating), the resonance effect directs incoming electrophiles to the ortho and para positions. nih.gov

Carboxylic Acid Group (-COOH): This group is strongly deactivating. It withdraws electron density from the aromatic ring through both induction (due to the electronegative oxygen atoms) and resonance. libretexts.org This deactivation makes electrophilic aromatic substitution more difficult and directs incoming groups to the meta position.

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing and deactivating groups. lumenlearning.comminia.edu.eglibretexts.org It strongly deactivates the aromatic ring to which it is attached through both potent inductive and resonance effects (-I and -M), making it millions of times less reactive than benzene in nitration reactions. lumenlearning.comlibretexts.org It is a strong meta-director. libretexts.orglibretexts.org

Table 2: Electronic Effects of Substituents

| Substituent | Ring Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| Fluoro (-F) | 2 | Electron-withdrawing (-I) | Electron-donating (+M) | Weakly Deactivating | Ortho, Para |

| Carboxylic Acid (-COOH) | 1 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | Meta |

| **Nitro (-NO₂) ** | 3' | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | Meta |

Steric Effects on Reaction Pathways

The synthesis of this compound and its derivatives, often achieved through Suzuki-Miyaura cross-coupling, is notably influenced by steric effects. This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds to form biaryl compounds. topicsonchemeng.org.my However, the efficiency of this reaction can be diminished when using substrates with significant steric hindrance. topicsonchemeng.org.my

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In the context of the Suzuki-Miyaura coupling, bulky substituents on either the boronic acid or the aryl halide can decrease the reaction's reactivity. The steric hindrance of organoboranes, for instance, is a known factor that can lead to lower yields.

Research into Suzuki coupling reactions with large, sterically hindered substrates has shown that the choice of ligand and catalyst is crucial for achieving satisfactory yields. topicsonchemeng.org.my For example, in the coupling of sterically demanding partners, specialized palladium catalysts and ligands may be required to facilitate the reaction. The development of efficient methods for sterically demanding Suzuki-Miyaura coupling reactions is an active area of research, with catalysts like Pd/BI-DIME being developed to synthesize extremely hindered biaryls.

The table below illustrates the impact of different ligands on the yield of a sterically hindered Suzuki coupling reaction, highlighting the importance of ligand choice in overcoming steric challenges.

| Ligand | Catalyst | Yield (%) |

| Tricyclohexylphosphine (PCy3) | Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Low |

| Triphenylphosphine (PPh3) | Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Low |

| 4-(2-(diphenylphosphino)phenyl)morpholine | Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Good to Satisfactory |

This data is illustrative of general findings in sterically hindered Suzuki couplings and not specific to the synthesis of this compound.

Isomers and Their Distinct Chemical Properties/Synthesis

Isomers are compounds that have the same molecular formula but different structural arrangements. In the case of fluoronitrobenzoic acids, a simpler class of related compounds, various isomers exist with distinct properties and synthesis routes. Understanding these isomers provides insight into the potential isomeric landscape of the more complex this compound.

For instance, several isomers of fluoronitrobenzoic acid are commercially available or have documented synthesis methods. The position of the fluorine, nitro, and carboxylic acid groups on the benzene ring significantly influences the chemical properties of the molecule.